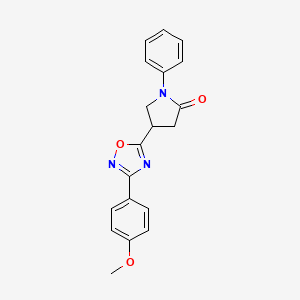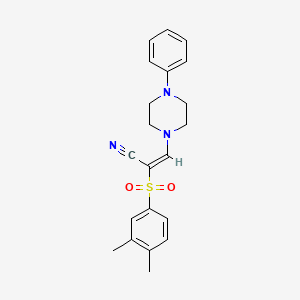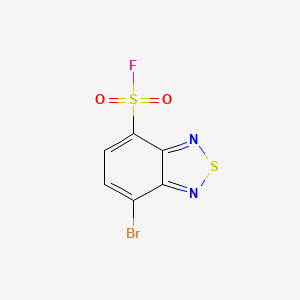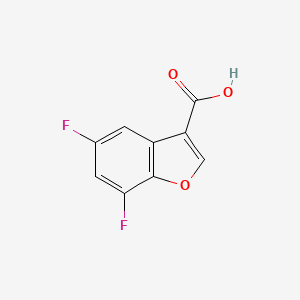
4-(3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-phenylpyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that likely contains a methoxyphenyl group, an oxadiazol group, and a phenylpyrrolidinone group . These groups are common in various fields such as medicine, material science, and organic chemistry.
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized using various organic reactions . For instance, 4-methoxybenzyl alcohol is used in the preparation of semiconductors, nanosheets, and nanocrystals, and as a reagent for various chemical organic reactions .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques like X-ray Diffraction (XRD), Fourier Transform Raman (FT-Raman), Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR), and Ultraviolet-visible (UV–Vis) spectroscopy .Chemical Reactions Analysis
Similar compounds have been used in various chemical reactions. For example, 4-Methoxybenzyl Alcohol is used in the photo catalytic oxidation of 4-methoxybenzyl alcohol to p-anisaldehyde .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using techniques like density functional theory (DFT) and TD-DFT/B3LYP/6-311++G (d,p) methods .Scientific Research Applications
Polymer Science Application
- A polymer-drug conjugate based on poly(N-vinylpyrrolidone-co-maleic anhydride) and 2-amino-5-(4-methoxy-phenyl)-1,3,4-oxadiazole was synthesized, showcasing antimicrobial and antifungal activity. The polymer showed potential for drug delivery applications, indicating its biomedical relevance (Damaceanu et al., 2012).
Corrosion Inhibition
- 2,5-Bis(4-methoxyphenyl)-1,3,4-oxadiazole demonstrated excellent performance as a corrosion inhibitor for mild steel in sulfuric acid, with an efficiency of over 96% at certain conditions. This highlights its application in protecting metals against corrosion (Bouklah et al., 2006).
Anticancer Research
- A series of 2-{3-{4-[(5-Aryl-1,2,4-oxadiazol-3-yl)methoxy]phenyl}isoxazol-5-yl}-N-(3,4,5-tri-methylphenyl)thiazol-4-amine derivatives were synthesized and tested for their anticancer activity against human cancer cell lines. The compounds showed good to moderate activity, indicating their potential as anticancer agents (Yakantham et al., 2019).
Organic Light-Emitting Diodes (OLEDs)
- The synthesis and structure of new bis(1,3,4-oxadiazole) systems for OLEDs were explored, indicating the potential of oxadiazole-containing compounds in improving device performance and efficiency (Wang et al., 2001).
Antimicrobial Studies
- Schiff base indolyl-1,3,4-oxadiazole, thiazolidinone, and azetidinone compounds were synthesized, showing efficient antimicrobial, antioxidant, antituberculosis, and anticancer activities. These compounds represent a novel class of potent antimicrobial agents, with some demonstrating remarkable cytotoxic activity against tumor cell lines (Verma et al., 2019).
Safety and Hazards
Future Directions
While specific future directions for this compound were not found, similar compounds have been studied for their potential applications in various fields such as medicine, material science, and organic chemistry . For instance, a new hybrid compound of chalcone-salicylate has been synthesized and studied for its potency against breast cancer .
Mechanism of Action
Target of Action
The compound could potentially interact with various biological targets due to its complex structure. For instance, compounds with a phenylpyrrolidinone structure have been found to interact with central nervous system receptors . .
Mode of Action
The mode of action would depend on the specific biological target that this compound interacts with. Generally, it could bind to the target, altering its function and leading to downstream effects. The presence of a methoxyphenyl group might influence the compound’s binding affinity and selectivity .
Biochemical Pathways
Without specific studies, it’s hard to predict the exact biochemical pathways this compound might affect. Compounds with similar structures have been found to affect various pathways, including signal transduction and metabolic pathways .
Pharmacokinetics
The pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can significantly impact its bioavailability and efficacy. The presence of functional groups such as methoxy and oxadiazol in the compound might influence these properties .
Result of Action
The result of the compound’s action would depend on its specific targets and mode of action. It could potentially lead to changes in cellular function, gene expression, or metabolic activity .
Action Environment
Various environmental factors, such as pH, temperature, and the presence of other molecules, could influence the compound’s action, efficacy, and stability .
properties
IUPAC Name |
4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-phenylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c1-24-16-9-7-13(8-10-16)18-20-19(25-21-18)14-11-17(23)22(12-14)15-5-3-2-4-6-15/h2-10,14H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTDJNOXUPPNXEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C3CC(=O)N(C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{2-Methyl-6-[(phenylsulfonyl)methyl]-4-pyrimidinyl}morpholine](/img/structure/B2956274.png)
![N-({[2,2'-bifuran]-5-yl}methyl)-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B2956275.png)


![1-(2,4-dichlorophenyl)-N-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2956281.png)
![N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-1-isopropyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2956282.png)
![1,3,5-trimethyl-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2956284.png)
![N-(2-methylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide](/img/structure/B2956285.png)

![methyl({1H-pyrrolo[2,3-b]pyridin-4-yl}methyl)amine dihydrochloride](/img/structure/B2956287.png)
![1-{3-[(3-Nitropyridin-2-yl)amino]phenyl}azetidin-2-one](/img/structure/B2956288.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-chlorobenzamide](/img/structure/B2956290.png)

